Cyclohexanone

Description

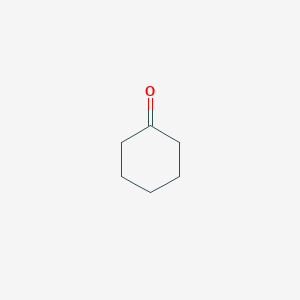

This compound is a cyclic ketone that consists of cyclohexane bearing a single oxo substituent. It has a role as a human xenobiotic metabolite.

This compound (also known as oxocyclohexane, pimelic ketone, ketohexamethylene, cyclohexyl ketone or ketocyclohexane) is a six-carbon cyclic molecule with a ketone functional group. It is a colorless, oily liquid with an acetone-like smell.

This compound is a natural product found in Gymnodinium nagasakiense, Zingiber mioga, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-41-2 | |

| Record name | Cyclohexanone, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020359 | |

| Record name | Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexanone appears as a colorless to pale yellow liquid with a pleasant odor. Less dense than water. Flash point 111 °F. Vapors heavier than air. Used to make nylon, as a chemical reaction medium, and as a solvent., Liquid; NKRA, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of peppermint and acetone, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor. | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

312.1 °F at 760 mmHg (NTP, 1992), 155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG, 154.00 to 156.00 °C. @ 760.00 mm Hg, 156 °C, 312 °F | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

111 °F (NTP, 1992), 44 °C, 111 °F (44 °C) (closed cup), 44 °C c.c., 146 °F, 111 °F | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 64 °F (NTP, 1992), SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C., 150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C, SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER, SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS, 25 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, water; ether; chloroform; organic solvents, Miscible at room temperature (in ethanol), 15% | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.947-0.950, 0.95 | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5.2 mmHg at 77 °F ; 10 mmHg at 101.7 °F (NTP, 1992), 5.0 [mmHg], 5 mm Hg at 26.4 °C, Vapor pressure, Pa at 20 °C: 500, 5 mmHg | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

OILY LIQUID, WATER-WHITE TO PALE YELLOW LIQUID, Water-white to pale-yellow liquid ... | |

CAS No. |

108-94-1, 9003-41-2 | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QOR3YM052 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GW100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

3 °F (NTP, 1992), -31 °C, -32.1 °C, -49 °F | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanone, a cyclic ketone with the molecular formula C6H10O, is a pivotal organic compound with extensive applications in the chemical and pharmaceutical industries.[1] Its unique structural and electronic properties govern its reactivity and utility as a versatile solvent and a key intermediate in the synthesis of various polymers, pharmaceuticals, and other high-value chemicals. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its structure, physicochemical characteristics, and key chemical transformations. Detailed experimental protocols for its synthesis and characteristic reactions are provided, along with a summary of its spectroscopic signature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Molecular Structure and Properties

This compound consists of a six-membered carbon ring with a carbonyl functional group.[2] The presence of the ketone group makes the molecule polar and susceptible to nucleophilic attack at the carbonyl carbon.[3] The cyclohexane ring typically adopts a chair conformation to minimize steric strain.[4]

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic peppermint or acetone-like odor.[1][5] It is miscible with most common organic solvents and slightly soluble in water.[6] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H10O | [1] |

| Molar Mass | 98.14 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1][5] |

| Odor | Peppermint and acetone-like | [1][5] |

| Density | 0.9478 g/mL at 25 °C | [6] |

| Melting Point | -47 °C | [1][6] |

| Boiling Point | 155.65 °C | [6] |

| Flash Point | 44 °C (111 °F) | [1] |

| Water Solubility | 8.6 g/100 mL at 20 °C | [6] |

| Refractive Index (n_D^20) | 1.4507 | [1] |

| Vapor Pressure | 5.2 mmHg at 25 °C | [1] |

Spectroscopic Analysis

The structure of this compound can be elucidated and confirmed using various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing around 1715 cm⁻¹.[2] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) distinguishes it from its corresponding alcohol, cyclohexanol.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows two multiplets corresponding to the α- and β-protons to the carbonyl group. The α-protons are deshielded due to the electron-withdrawing effect of the carbonyl group and appear further downfield.[7] The ¹³C NMR spectrum exhibits a characteristic peak for the carbonyl carbon in the range of 200-220 ppm.[7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 98.[8] Common fragmentation patterns include the loss of ethylene (C₂H₄) and the formation of a characteristic base peak at m/z 55.[9]

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z | Reference(s) |

| IR Spectroscopy | C=O Stretch | ~1715 | [2] |

| C-H Stretch (sp³) | 2850-2960 | ||

| ¹H NMR Spectroscopy | α-protons (4H) | ~2.3 ppm | [7] |

| β, γ-protons (6H) | ~1.7-1.9 ppm | [7] | |

| ¹³C NMR Spectroscopy | C=O | ~212 ppm | [10] |

| α-CH₂ | ~42 ppm | [10] | |

| β-CH₂ | ~27 ppm | [10] | |

| γ-CH₂ | ~25 ppm | [10] | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | 98 | [8] |

| Base Peak | 55 | [9] | |

| Major Fragments | 83, 70, 69, 42 | [9] |

Chemical Reactions and Experimental Protocols

This compound undergoes a variety of chemical reactions characteristic of ketones, making it a versatile building block in organic synthesis. Key reactions include oxidation, reduction, enolate formation, and condensation reactions.

Oxidation of Cyclohexanol to this compound

The oxidation of the secondary alcohol, cyclohexanol, is a common laboratory method for the synthesis of this compound.[1]

-

Preparation of Oxidizing Solution: In a beaker, dissolve 12.5 g of sodium dichromate dihydrate in 60 mL of water. With continuous stirring, slowly add 11 g (6 mL) of concentrated sulfuric acid. Allow the mixture to cool to room temperature.

-

Reaction Setup: Place 6 g of cyclohexanol in a 100 mL conical flask.

-

Oxidation: Add the prepared dichromate solution to the cyclohexanol in one portion, swirling to ensure thorough mixing.

-

Temperature Control: Monitor the temperature of the reaction mixture. If it rises to 55 °C, cool the flask in a cold water bath to maintain the temperature between 55 and 60 °C.

-

Reaction Completion: Once the exothermic reaction subsides, let the mixture stand for 1 hour with occasional swirling.

-

Work-up: Pour the mixture into a round-bottom flask and add 60 mL of water. Distill the mixture until approximately 30 mL of distillate (containing this compound and water) is collected.

-

Purification: Saturate the distillate with sodium chloride. Separate the organic layer (this compound) and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether by distillation to obtain pure this compound.

Caption: Workflow for the oxidation of cyclohexanol to this compound.

Reduction of this compound to Cyclohexanol

This compound can be readily reduced to cyclohexanol using various reducing agents, such as sodium borohydride (NaBH₄).[11]

-

Reaction Setup: In a round-bottom flask, dissolve 7.6 g of this compound in 200 mL of water.

-

Addition of Base: Add 1.55 g of sodium hydroxide pellets and stir until dissolved.

-

Reduction: Slowly add 1.33 g of sodium borohydride to the solution.

-

Heating: After 5 minutes, attach a reflux condenser and heat the mixture on a steam bath to near 100 °C for 30 minutes with continued stirring.

-

Work-up: Cool the flask in an ice bath and transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous solution twice with 100 mL portions of diethyl ether.

-

Purification: Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation to obtain cyclohexanol.

Caption: Workflow for the reduction of this compound to cyclohexanol.

Formation of this compound Oxime

This compound reacts with hydroxylamine to form this compound oxime, an important intermediate in the synthesis of caprolactam, the precursor to Nylon 6.[12]

-

Preparation of Hydroxylamine Solution: Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallized sodium acetate in 10 mL of water.

-

Reaction: Warm the solution to approximately 40 °C and add 2.5 g of this compound.

-

Crystallization: Stir the mixture vigorously. After a few minutes, this compound oxime will separate as a crystalline solid.

-

Isolation: Cool the reaction mixture in an ice bath, filter the solid product, and wash it with a small amount of cold water.

-

Purification: Recrystallize the crude product from petroleum ether (b.p. 60-80 °C) to obtain pure this compound oxime.

Caption: Workflow for the synthesis of this compound oxime.

Aldol Condensation

This compound can undergo a base-catalyzed aldol condensation with itself or other carbonyl compounds.[13] The reaction involves the formation of an enolate ion which then acts as a nucleophile.[14]

Caption: Signaling pathway for the base-catalyzed aldol condensation of this compound.

Applications in Research and Drug Development

This compound's reactivity and solvent properties make it a valuable compound in various industrial and research settings.

-

Polymer Synthesis: The vast majority of this compound produced is used as a precursor in the manufacture of Nylon 6 and Nylon 6,6.[15]

-

Solvent: It is an effective solvent for a wide range of organic compounds, including resins, lacquers, and dyes.[12]

-

Chemical Synthesis: In the pharmaceutical industry, the this compound moiety is a common structural motif in various drug molecules and serves as a starting material for the synthesis of more complex pharmaceutical intermediates.[16]

-

Other Applications: It is also used in the production of herbicides, insecticides, and as an additive in various formulations.[15]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It can cause irritation to the skin, eyes, and respiratory tract.[17] Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.[18]

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties of this compound. Its well-defined structure, predictable reactivity, and versatile applications underscore its importance in modern chemistry and drug development. The provided experimental protocols and spectroscopic data serve as a practical resource for scientists and researchers working with this essential chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IR Spectrum Of this compound | bartleby [bartleby.com]

- 3. scribd.com [scribd.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Solved LAB REPORT SO FAR: Experiment: Oxidation of | Chegg.com [chegg.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. massbank.eu [massbank.eu]

- 10. bmse000405 this compound at BMRB [bmrb.io]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Aldol Condensation of this compound: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

- 16. prepchem.com [prepchem.com]

- 17. benchchem.com [benchchem.com]

- 18. scribd.com [scribd.com]

The Genesis of a Ketone: A Technical Guide to the History and Synthesis of Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanone, a ubiquitous six-carbon cyclic ketone, serves as a cornerstone in modern organic synthesis and is a critical precursor in the production of polymers like nylon. Its journey from an obscure electrolysis product to a bulk chemical commodity is a story of evolving chemical ingenuity. This in-depth technical guide explores the historical milestones of its discovery and delves into the core methodologies of its synthesis, providing detailed experimental protocols and comparative data for researchers and industry professionals.

A Historical Overview: From "Hydrophenoketone" to Industrial Staple

The first documented encounter with what we now know as this compound occurred in 1888 at the hands of German chemist Edmund Drechsel. While studying the alternating current electrolysis of aqueous phenol solutions, he isolated a new compound he named "hydrophenoketone." Drechsel correctly postulated that phenol was first hydrogenated to cyclohexanol, which was subsequently oxidized to the corresponding ketone.

A significant, albeit related, early contribution came from the Nobel laureate Otto Wallach. In 1906, Wallach and his collaborator, A. Blumann, published the first synthesis of 2-methylthis compound through the oxidation of 2-methylcyclohexanol. This work on a substituted analog of this compound was instrumental in advancing the understanding of alicyclic chemistry and demonstrated a fundamental transformation that remains relevant today.

The 20th century witnessed the ascent of this compound from a laboratory curiosity to an industrial chemical of immense importance, largely driven by the burgeoning polymer industry. The development of large-scale production methods was crucial for meeting the demand for nylon precursors.

Key Synthesis Methodologies

The synthesis of this compound can be broadly categorized into industrial-scale production and laboratory-scale preparations. Industrial routes prioritize cost-effectiveness and efficiency, starting from readily available feedstocks like cyclohexane and phenol. Laboratory methods, on the other hand, often focus on versatility and the use of more specialized reagents for smaller-scale, high-purity applications.

Industrial Production Processes

The two dominant industrial methods for this compound production are the oxidation of cyclohexane and the hydrogenation of phenol.

1. Oxidation of Cyclohexane

This is the most prevalent industrial route, where cyclohexane is oxidized with air in the presence of a catalyst.

-

Process Description: The process is typically carried out in the liquid phase at elevated temperatures (150-160°C) and pressures (8-15 atm). Cobalt salts, such as cobalt naphthenate, are commonly employed as catalysts. The initial oxidation product is a mixture of cyclohexanol and this compound, often referred to as "KA oil" (ketone-alcohol oil). To maximize the yield of this compound, the cyclohexanol in the KA oil is subsequently dehydrogenated, typically in the vapor phase over a zinc or copper-based catalyst. The overall conversion of cyclohexane is kept low (around 4-10%) to maintain high selectivity and prevent the formation of by-products.

-

Reaction Pathway:

-

Oxidation of Cyclohexane: C₆H₁₂ + O₂ → C₆H₁₁OH + C₆H₁₀O + H₂O

-

Dehydrogenation of Cyclohexanol: C₆H₁₁OH → C₆H₁₀O + H₂

-

2. Hydrogenation of Phenol

The selective hydrogenation of phenol offers a more direct route to this compound and is known for its high selectivity.

-

Process Description: This process can be carried out in either the liquid or gas phase. Palladium-based catalysts, often supported on carbon (Pd/C) or alumina, are widely used. In the liquid-phase process, the reaction is typically conducted at temperatures of 140-170°C and pressures of 1-10 atm. The gas-phase process operates at higher temperatures (150-200°C). One of the key challenges is to prevent the over-hydrogenation of this compound to cyclohexanol.

-

Reaction Pathway: C₆H₅OH + 2H₂ → C₆H₁₀O

Quantitative Data Summary

The following tables provide a comparative overview of the key quantitative parameters for the principal industrial and laboratory synthesis methods of this compound.

Table 1: Industrial Synthesis Methods of this compound

| Parameter | Cyclohexane Oxidation | Phenol Hydrogenation (Liquid Phase) | Phenol Hydrogenation (Gas Phase) |

| Starting Material | Cyclohexane | Phenol | Phenol |

| Primary Reagent | Air |

Cyclohexanone reaction mechanisms for beginners.

An In-Depth Guide to Core Reaction Mechanisms of Cyclohexanone for Researchers and Drug Development Professionals

This compound is a versatile six-carbon cyclic ketone that serves as a fundamental building block in organic synthesis. Its carbonyl group and adjacent α-carbons provide multiple reaction sites, allowing for a wide array of chemical transformations. This guide provides a detailed overview of four core reaction mechanisms involving this compound: Aldol Condensation, the Wittig Reaction, Baeyer-Villiger Oxidation, and Enamine Synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth mechanisms, detailed experimental protocols, and quantitative data to facilitate practical application.

Aldol Condensation

The aldol condensation is a cornerstone carbon-carbon bond-forming reaction. In the presence of a base or acid, this compound can react with itself or another carbonyl-containing compound to form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone.[1] This reaction is crucial for synthesizing more complex molecular architectures.[1]

Mechanism

The base-catalyzed mechanism begins with the deprotonation of an α-carbon of this compound by a hydroxide ion to form a resonance-stabilized enolate.[2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second this compound molecule.[2] Subsequent protonation of the resulting alkoxide by water yields the aldol addition product.[2] Under heating or acidic/basic conditions, this product readily undergoes dehydration to form a more stable, conjugated α,β-unsaturated ketone.[3]

Experimental Protocol: Self-Condensation of this compound

The following is a general procedure for the base-catalyzed self-condensation of this compound.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and 95% ethanol (EtOH).

-

Base Addition : While stirring, add an aqueous solution of sodium hydroxide (NaOH) to the flask.[4]

-

Reaction : Stir the mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). If precipitation of the product does not occur, gently heat the mixture using a steam bath for 10-15 minutes.[4]

-

Isolation : Once the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation of the product.[5]

-

Purification : Collect the solid product by vacuum filtration. Wash the crystals sequentially with cold water, cold 4% acetic acid in ethanol, and finally with cold 95% ethanol.[4]

-

Drying : Dry the purified product in an oven at approximately 100°C to remove residual solvent.[4]

-

Characterization : Determine the yield and characterize the product by melting point analysis and spectroscopy (IR, NMR).

Quantitative Data

| Catalyst | Reactant 2 | Temp (°C) | Time (h) | Yield (%) | Reference |

| NaOH | Benzaldehyde | RT | 0.25 | 76.5 | [6] |

| Mg/Al mixed oxide | Furfural | 80 | 2 | >90 | [1] |

| TiO₂/solid base | This compound | 120 | 2 | 29.11 (Conversion) | [7] |

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds. It involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent).[8] This reaction is highly versatile for creating a carbon-carbon double bond with excellent regiocontrol.[9]

Mechanism

The mechanism begins with the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of this compound.[9] This attack can proceed through a [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[10][11] This intermediate is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9]

Experimental Protocol: Synthesis of Methylenecyclohexane

This protocol is adapted for the reaction of this compound with methylenetriphenylphosphorane.

Part A: Preparation of the Wittig Reagent (Ylide) [12]

-

Setup : Under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium bromide to a dry Schlenk flask with a magnetic stir bar.

-

Solvent Addition : Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.

-

Base Addition : Cool the suspension to 0°C in an ice bath. Slowly add potassium tert-butoxide (t-BuOK) portion-wise.

-

Ylide Formation : Stir the mixture at 0°C for 30 minutes and then at room temperature for at least 1 hour. The formation of an orange-red color indicates the ylide has formed.[12]

Part B: Reaction with this compound [12]

-

Setup : In a separate dry flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to 0°C.

-

Addition : Slowly add the freshly prepared ylide solution from Part A to the stirred this compound solution via cannula or syringe.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC.[12]

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the methylenecyclohexane.[12]

Quantitative Data

| Ketone | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-Methylthis compound | t-BuOK | THF | 2-24 | >85 | [12] |

| Sterically Hindered Ketones | t-BuOK | Ether/Benzene | 0.5-48 | 90-96 | [12] |

| 9-Anthraldehyde | NaOH (aq) | Dichloromethane | 0.17 | - | [13] |

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid or peroxide as the oxidant.[14] For this compound, this reaction yields ε-caprolactone, an important monomer for polymer production.[15]

Mechanism

The reaction is initiated by the protonation of the ketone's carbonyl oxygen by the peroxyacid, which enhances the carbonyl carbon's electrophilicity.[16] The peroxyacid then performs a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[14] This is followed by a concerted rearrangement where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide bond, displacing a stable carboxylate leaving group.[14] This migration is the rate-determining step. Finally, deprotonation of the resulting oxocarbenium ion yields the lactone.[14]

Experimental Protocol: Oxidation with Oxone

This protocol describes the synthesis of ε-caprolactone from 3-methylthis compound using Oxone as the oxidant and can be adapted for this compound.[17]

-

Setup : Prepare a suspension of humidified silica gel (or acidic Al₂O₃) in dichloromethane (CH₂Cl₂) in a flask with vigorous stirring.[17]

-

Reagent Addition : Add Oxone (2KHSO₅·KHSO₄·K₂SO₄), followed by this compound, to the suspension at room temperature.[17]

-

Reaction : Maintain the reaction under these conditions for 24 hours, monitoring by TLC.

-

Workup : After the reaction, filter the solid and wash it with CH₂Cl₂. Wash the organic phase with a sodium bicarbonate (NaHCO₃) solution and then dry it with anhydrous sodium sulfate (Na₂SO₄).[17]

-

Isolation : Remove the solvent by rotary evaporation to yield the crude lactone product.[17]

Quantitative Data

| Oxidant | Catalyst / System | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| H₂O₂ | Sn-zeolite beta | 60 | 6 | 96.57 (cyclopentanone) | - | [18] |

| Oxone | Humidified Al₂O₃ / CH₂Cl₂ | RT | 24 | - | - | [17] |

| O₂/Benzaldehyde | Fe-Sn-O | 60 | 5 | 98.96 | 83.36 | [19] |

| Per-C₁₀ acid | Toluene | 45-55 | 4 | - | High (Oligomers) | [15] |

Enamine Synthesis

Enamine synthesis involves the reaction of a ketone with a secondary amine (like pyrrolidine or morpholine) to form an enamine.[20] Enamines are valuable synthetic intermediates, serving as nucleophilic equivalents of ketone enolates that can react with electrophiles under milder conditions.[21]

Mechanism

The mechanism is acid-catalyzed and begins with the protonation of the carbonyl oxygen, increasing its electrophilicity.[22] The secondary amine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton transfer from the nitrogen to the oxygen creates a better leaving group (water).[22] The lone pair on the second nitrogen atom then helps to expel the water molecule, forming an iminium ion.[23] Finally, a base (which can be another amine molecule) removes a proton from the α-carbon, and the electrons form the carbon-carbon double bond of the enamine, regenerating the acid catalyst.[22][23]

Experimental Protocol: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine

This protocol describes the formation of an enamine from this compound and pyrrolidine.[24]

-

Setup : Combine this compound, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene in a round-bottom flask.[24]

-

Water Removal : Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to a vigorous boil. The water formed during the condensation reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[21][24]

-

Reaction Monitoring : Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.

-